![molecular formula C7H18N2O5S B14302314 Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate CAS No. 116365-01-6](/img/structure/B14302314.png)
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of a sulfamate group attached to a methyl {2-[bis(2-hydroxyethyl)amino]ethyl} moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate typically involves the reaction of bis(2-hydroxyethyl)amine with methyl sulfamate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Wirkmechanismus
The mechanism of action of Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect cellular signaling pathways, influencing various biological processes. Detailed studies are required to fully elucidate the molecular mechanisms and identify the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate can be compared with other similar compounds, such as:
Bis(2-hydroxyethyl)amine: This compound lacks the sulfamate group and has different chemical properties and reactivity.
Methyl sulfamate: This compound contains the sulfamate group but lacks the bis(2-hydroxyethyl)amino moiety.
2-[Bis(2-hydroxyethyl)amino]ethanol: This compound is similar but does not contain the sulfamate group.
The uniqueness of this compound lies in the combination of the sulfamate group with the bis(2-hydroxyethyl)amino moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116365-01-6 |
|---|---|
Molekularformel |
C7H18N2O5S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
methyl N-[2-[bis(2-hydroxyethyl)amino]ethyl]sulfamate |
InChI |
InChI=1S/C7H18N2O5S/c1-14-15(12,13)8-2-3-9(4-6-10)5-7-11/h8,10-11H,2-7H2,1H3 |
InChI-Schlüssel |
KCMNMBFBKCSTII-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)NCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



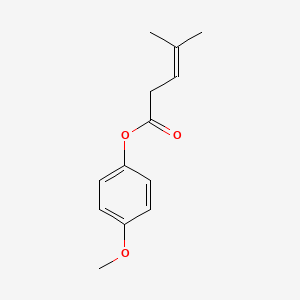

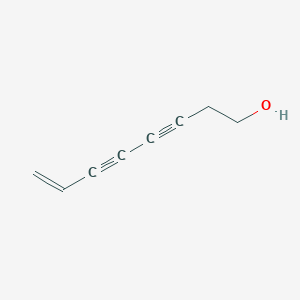
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
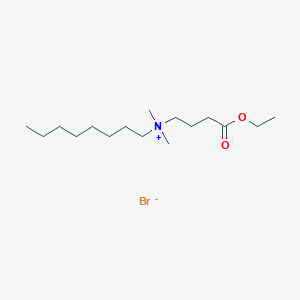

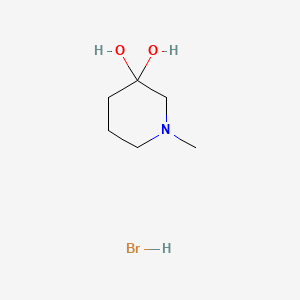

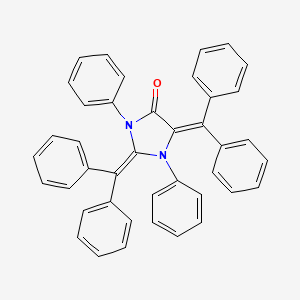

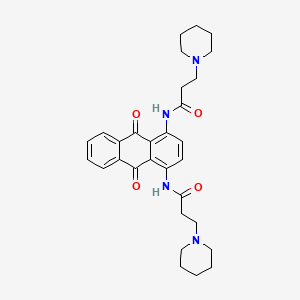
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
